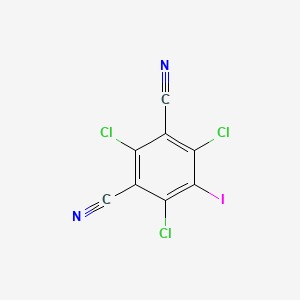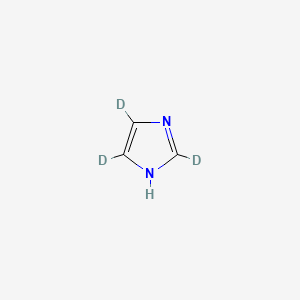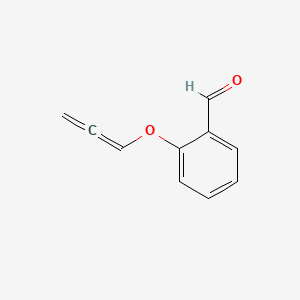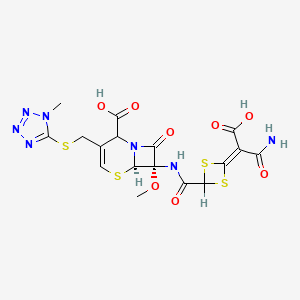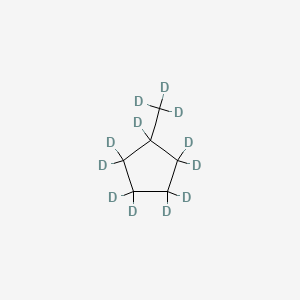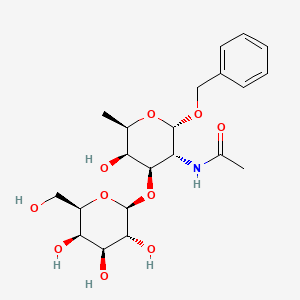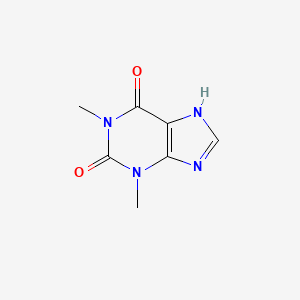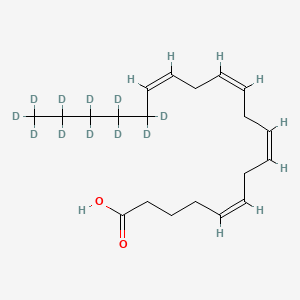
Ácido araquidónico-d11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arachidonic Acid-d11 is a variant of Arachidonic Acid (AA) where 11 deuterium atoms are present at the 16, 16, 17, 17, 18, 18, 19, 19, 20, 20, and 20 positions . It is used as an internal standard for the quantification of arachidonic acid by GC- or LC-mass spectrometry .
Synthesis Analysis
Arachidonic Acid (AA) is a polyunsaturated ω-6 fatty acid. It is present abundantly in phospholipids of cell membranes and can be acquired from dietary sources . AA is metabolized by three distinct enzyme systems, i.e., cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP) enzymes, to generate a spectrum of bioactive mediators .Molecular Structure Analysis
The molecular formula of Arachidonic Acid-d11 is C20H32O2 . It contains 11 deuterium atoms at the 16, 16, 17, 17, 18, 18, 19, 19, 20, 20, and 20 positions .Chemical Reactions Analysis
AA is hydrolyzed to its free form by phospholipase A2 (PLA2), which is then further metabolized by COXs, LOXs, and CYP enzymes to a spectrum of bioactive mediators that includes prostanoids, leukotrienes (LTs), epoxyeicosatrienoic acids (EETs), dihydroxyeicosatetraenoic acid (diHETEs), eicosatetraenoic acids (ETEs), and lipoxins (LXs) .Aplicaciones Científicas De Investigación
Medicina
Los metabolitos del ácido araquidónico (AA) desempeñan un papel crucial en varios procesos fisiopatológicos. Están involucrados en el desarrollo de la inflamación y promueven la excitabilidad del sistema somatosensorial periférico, contribuyendo a la exacerbación del dolor . En la insuficiencia cardíaca, se ha desarrollado una puntuación de AA para predecir con precisión la mortalidad .
Cosméticos
El ácido araquidónico se utiliza en la formulación de varios productos para el cuidado de la piel, incluidos productos para el cuidado de la piel de la cara, el cuerpo y las manos, humectantes, suavizantes de arrugas, así como productos para el cuidado de la piel de noche y otros . Funciona como un acondicionador de la piel.
Nutrición
El ácido araquidónico es un ácido graso esencial y un componente principal de las biomembranas. Se puede adquirir de fuentes dietéticas y juega un papel clave en la salud humana . Está presente en la mayoría de los alimentos de origen animal, y su consumo se ha relacionado con varios beneficios para la salud
Mecanismo De Acción
Target of Action
Arachidonic Acid-d11, also known as AA-d11, is an ω-6 polyunsaturated fatty acid and a precursor of eicosanoids . It is primarily targeted at the brain arachidonic acid (AA) cascade . This cascade plays a crucial role in the regulation of mood stabilizers, making it a potential target for therapeutic interventions in bipolar disorder .
Mode of Action
Arachidonic Acid-d11 interacts with its targets through a series of biochemical reactions. Chronic administration of mood stabilizers such as lithium, valproate, and carbamazepine at therapeutically relevant doses selectively target the brain AA cascade . For instance, chronic lithium and carbamazepine decrease the binding activity of activator protein-2, which in turn reduces the transcription, translation, and activity of its AA-selective calcium-dependent phospholipase A2 gene product . Valproate, on the other hand, is a non-competitive inhibitor of long-chain acyl-CoA synthetase .
Biochemical Pathways
Arachidonic Acid-d11 affects multiple interconnected pathways. Virtually all cellular arachidonic acid is esterified in membrane phospholipids . Free arachidonic acid is a transient, critical substrate for the biosynthesis of eicosanoid second messengers . The AA cascade is involved in the production of prostaglandins, thromboxanes, and leukotrienes . These eicosanoids play diverse roles in the pro-inflammatory, anti-inflammatory, and resolving phases of injury .
Pharmacokinetics
It is known that the compound is intended for use as an internal standard for the quantification of arachidonic acid by gc- or lc- mass spectrometry . This suggests that the compound may have specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties that allow it to be accurately measured in biological systems.
Result of Action
This suggests that the compound may have a significant impact on cellular signaling and inflammation .
Action Environment
The action of Arachidonic Acid-d11 is influenced by environmental factors. For instance, the presence of arachidonic acid in membrane phospholipids is tightly regulated through multiple interconnected pathways . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as the cellular environment and the presence of other biochemicals.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Arachidonic Acid-d11 interacts with various enzymes, proteins, and other biomolecules. It is metabolized by cyclooxygenase (COX), cytochrome P450 (CYP) enzymes, and lipid oxygenase (LOX) pathways . These interactions regulate complex biochemical reactions under physiological and pathological conditions .
Cellular Effects
Arachidonic Acid-d11 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it exhibits cardioprotective effects in diabetic myocardial ischemia .
Molecular Mechanism
Arachidonic Acid-d11 exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is metabolized by COX, LOX, and P450 to generate numerous pro-inflammatory and anti-inflammatory resolving mediators .
Temporal Effects in Laboratory Settings
The effects of Arachidonic Acid-d11 change over time in laboratory settings. It has been observed that Arachidonic Acid-d11 exhibits cardioprotective effects in diabetic myocardial ischemia, suggesting a departure from its known role in promoting ferroptosis .
Dosage Effects in Animal Models
The effects of Arachidonic Acid-d11 vary with different dosages in animal models. For instance, a study demonstrated that Arachidonic Acid-d11 exhibits cardioprotective effects in diabetic models of myocardial ischemia .
Metabolic Pathways
Arachidonic Acid-d11 is involved in several metabolic pathways. It is converted into eicosanoids that promote inflammation, blood clotting, and vasoconstriction, and epoxyeicosatrienoic (EET), which have vasodilatory and anti-inflammatory effects .
Transport and Distribution
Arachidonic Acid-d11 is transported and distributed within cells and tissues. It is naturally found incorporated in phospholipids of the cell membrane, conferring it with fluidity and flexibility .
Subcellular Localization
Arachidonic Acid-d11 is localized in the cell membrane where it plays a crucial role in maintaining the fluidity and flexibility of the membrane . It is also a transient, critical substrate for the biosynthesis of eicosanoid second messengers .
Propiedades
IUPAC Name |
(5Z,8Z,11Z,14Z)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterioicosa-5,8,11,14-tetraenoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-15-/i1D3,2D2,3D2,4D2,5D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXBAPSDXZZRGB-MBZQHBQHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Ethylnaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B587345.png)
